Tempone-H

Description

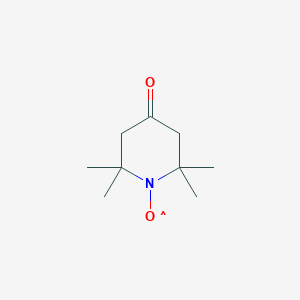

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEUSKGEUADGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189892 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-11-4 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tempone-H: A Technical Guide to its Chemical Properties, Structure, and Application as a Spin Trap

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a cell-permeable hydroxylamine that serves as a highly effective spin trap for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (O₂•⁻) and peroxynitrite (ONOO⁻). Its reaction with these transient radical species results in the formation of a stable nitroxide radical, TEMPONE, which can be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the chemical properties, structure, and application of this compound in biomedical research and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with four methyl groups, a ketone functional group, and a hydroxylamine moiety. The hydrochloride salt of this compound is a common commercially available form.

Chemical Structure:

-

Systematic Name: 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

-

Synonyms: this compound, 1-Hydro-2,2,6,6-tetramethyl-4-oxo-piperidine[1]

-

Molecular Formula: C₉H₁₇NO₂[2]

-

Molecular Weight: 171.24 g/mol

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to white crystalline powder | [1] |

| Melting Point | 170 - 174 °C (hydrochloride salt) | [1] |

| Solubility | Soluble in water, DMSO, methanol, and ethanol | |

| Purity | Typically available at >98% purity |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data available from commercial suppliers. |

| ¹³C NMR | Limited data available in public sources. |

| Mass Spectrometry (MS) | Data available from commercial suppliers. |

| Infrared (IR) Spectroscopy | The IR spectrum of the related compound 4-hydroxy-2,2,6,6-tetramethyl-piperidinyloxy is available in the NIST Chemistry WebBook, showing characteristic absorptions for O-H and C=O functional groups.[6] |

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found, a general synthetic approach can be inferred from the synthesis of structurally related compounds, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL). The synthesis would likely involve the following key steps:

Caption: General synthetic workflow for this compound.

A plausible synthetic route starts with the reduction of the ketone in triacetonamine (2,2,6,6-tetramethyl-4-piperidone) to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine. Subsequent controlled oxidation of the secondary amine to a hydroxylamine would yield this compound. A common method for the oxidation of hindered secondary amines to nitroxide radicals involves the use of hydrogen peroxide in the presence of a catalyst like sodium tungstate, and a similar, milder oxidation could potentially yield the hydroxylamine.[7]

Mechanism of Action as a Spin Trap

The utility of this compound as a spin trap lies in its reaction with highly reactive and short-lived radical species to form a significantly more stable radical product that can be detected by EPR spectroscopy. The core of this function is the oxidation of the hydroxylamine group (-N-OH) to a nitroxide radical (-N-O•).

Signaling Pathway of Superoxide Detection

When this compound encounters a superoxide radical (O₂•⁻), it undergoes a one-electron oxidation to form the stable nitroxide radical, TEMPONE.

Caption: Reaction of this compound with superoxide radical.

The rate constant for the reaction of this compound with superoxide is approximately 1.2 x 10⁴ M⁻¹s⁻¹.[8]

Experimental Protocol: EPR Detection of Superoxide

The following provides a generalized protocol for the detection of superoxide radicals in a cellular system using this compound and EPR spectroscopy.

Materials

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Superoxide dismutase (SOD) as a negative control

-

EPR spectrometer and associated capillaries or flat cells

Experimental Workflow

Caption: Workflow for superoxide detection using this compound and EPR.

Detailed Methodology

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS or cell culture medium) at a desired concentration.

-

Spin Probe Addition: Prepare a stock solution of this compound in buffer. Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically in the range of 0.1 to 1 mM).

-

Incubation and Stimulation: Incubate the cell suspension with this compound at 37°C for a defined period. If studying induced ROS production, add the stimulating agent at this stage. For a negative control, add superoxide dismutase (SOD) to a parallel sample to quench the superoxide radicals and confirm the specificity of the signal.

-

EPR Measurement: Transfer the cell suspension into a gas-permeable EPR capillary tube or a flat cell.

-

Data Acquisition: Place the sample in the EPR spectrometer and record the spectrum. Typical instrument settings for detecting nitroxide radicals are:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: ~20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

-

Data Analysis: The formation of the TEMPONE radical will result in a characteristic three-line EPR spectrum. The intensity of the signal is proportional to the concentration of the trapped superoxide radicals. Quantify the signal by measuring the peak height or by double integration of the spectrum.

Applications in Research and Drug Development

The ability of this compound to reliably detect and quantify superoxide and peroxynitrite makes it an invaluable tool in various research areas:

-

Oxidative Stress Research: Investigating the role of ROS in the pathophysiology of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

-

Mitochondrial Function: Assessing mitochondrial superoxide production, a key indicator of mitochondrial health and dysfunction.

-

Drug Discovery and Development: Screening for compounds that modulate ROS production or exhibit antioxidant properties.

-

Inflammation and Immunology: Studying the role of ROS in inflammatory responses and immune cell signaling.

Conclusion

This compound is a robust and sensitive spin trap for the detection of superoxide and peroxynitrite radicals. Its cell permeability and the stability of the resulting TEMPONE radical make it a superior choice for EPR-based studies in both cellular and cell-free systems. This technical guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their investigations into the complex roles of reactive oxygen species in health and disease.

References

- 1. EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | C9H17NO2 | CID 98642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | 3637-11-4 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxy-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Hydroxy-TEMPO or TEMPOL, is a stable and versatile nitroxyl radical that has garnered significant attention across various scientific disciplines. Its unique properties as a catalyst, chemical oxidant, and potent antioxidant have established it as a critical tool in organic synthesis and a promising therapeutic agent in drug development. This technical guide provides a comprehensive overview of the discovery and synthesis of 4-Hydroxy-TEMPO, with a focus on detailed experimental protocols, quantitative data, and its mechanism of action in biological systems.

Discovery and Significance

4-Hydroxy-TEMPO is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which was first discovered in 1960 by Lebedev and Kazarnowskii. The key advantage of 4-Hydroxy-TEMPO over its parent compound is its cost-effectiveness, stemming from its synthesis from the readily available triacetone amine, which is produced through the condensation of acetone and ammonia.[1][2] This economic viability has propelled its use on an industrial scale.[2]

In organic chemistry, 4-Hydroxy-TEMPO is widely employed as a catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] In the realm of drug development and biochemical research, it is investigated for its ability to mitigate oxidative stress by acting as a superoxide dismutase (SOD) mimic, catalyzing the dismutation of superoxide radicals.[5][6] This antioxidant property underlies its potential therapeutic applications in conditions associated with reactive oxygen species (ROS), such as inflammation, neurodegenerative diseases, and radiation-induced tissue damage.[7][8][9]

Synthesis of 4-Hydroxy-TEMPO

The most common and economically viable route for the synthesis of 4-Hydroxy-TEMPO involves a two-step process starting from triacetone amine (2,2,6,6-tetramethylpiperidin-4-one).[2] The first step is the reduction of the ketone group of triacetone amine to a hydroxyl group, yielding 4-hydroxy-2,2,6,6-tetramethylpiperidine (4-HTMP). The subsequent step is the oxidation of the N-H group of 4-HTMP to the nitroxyl radical, 4-Hydroxy-TEMPO.

Logical Workflow for Synthesis

Caption: General synthesis workflow for 4-Hydroxy-TEMPO.

Experimental Protocols

Step 1: Reduction of Triacetone Amine to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (4-HTMP)

While various reducing agents can be employed, catalytic hydrogenation is a common method. A detailed procedure is as follows:

-

Materials: Triacetone amine, water, hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).

-

Procedure:

-

In a suitable hydrogenation reactor, dissolve triacetone amine in water.

-

Add the hydrogenation catalyst.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., GC, TLC).

-

After cooling and depressurizing the reactor, filter off the catalyst. The resulting aqueous solution of 4-HTMP can be used directly in the next step or concentrated.

-

Step 2: Oxidation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine (4-HTMP) to 4-Hydroxy-TEMPO

The oxidation of 4-HTMP is a critical step, and several methods have been developed. A widely used and environmentally benign method utilizes hydrogen peroxide.

-

Materials: 4-hydroxy-2,2,6,6-tetramethylpiperidine (from Step 1), deionized water, 30-50% hydrogen peroxide solution. An optional catalyst, such as sodium tungstate or a carbonate/bicarbonate salt, can be used.[1][10]

-

Procedure (Catalyst-Free Method): [1]

-

Prepare a solution of 4-hydroxy-2,2,6,6-tetramethylpiperidine in deionized water in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Heat the solution to 80-99°C.[1]

-

Slowly add a 30-50% aqueous hydrogen peroxide solution to the reaction mixture over a period of 2-4 hours, maintaining the temperature in the specified range.[1]

-

After the addition is complete, continue stirring the reaction mixture for an additional 1-3 hours at the same temperature to ensure complete conversion.[1]

-

Monitor the reaction progress by Gas Chromatography (GC) analysis until the conversion to 4-Hydroxy-TEMPO is greater than 98%.[1]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).[11]

-

The combined organic layers are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[11]

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/hexane) to obtain orange crystals of 4-Hydroxy-TEMPO.[11][12]

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of 4-Hydroxy-TEMPO.

Table 1: Synthesis Yields and Reaction Conditions

| Parameter | Value | Reference |

| Oxidation of 4-HTMP | ||

| Reactant | 4-hydroxy-2,2,6,6-tetramethylpiperidine | [1] |

| Oxidant | 50% Hydrogen Peroxide | [1] |

| Temperature | 80-99 °C | [1] |

| Reaction Time | ~5-7 hours | [1] |

| Conversion (by GLC) | >99% | [1] |

| Yield (with Na2WO4 catalyst) | Virtually quantitative | [10] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Physical Properties | ||

| Appearance | Orange crystals or powder | [2][13] |

| Melting Point | 71-73 °C | [2] |

| Molar Mass | 172.248 g/mol | [2] |

| Solubility in Water (20 °C) | 629.3 g/L | [2] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | Due to the paramagnetic nature of the nitroxyl radical, NMR signals are typically broadened. Reduction with phenylhydrazine is often performed for characterization. | [14] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 63.1, 47.5, 31.6, 20.6 | [12] |

| FTIR (KBr wafer) | Conforms to structure | [13][15] |

| UV-Vis (hexane) | λmax: 240 nm, 450-500 nm | [12] |

| Mass Spectrometry | Consistent with C₉H₁₈NO₂ | [15] |

Role in Drug Development: Antioxidant Signaling Pathway

4-Hydroxy-TEMPO's therapeutic potential largely stems from its antioxidant properties, particularly its function as a superoxide dismutase (SOD) mimic. It mitigates cellular damage caused by reactive oxygen species (ROS). Recent studies have elucidated its role in specific signaling pathways. For instance, 4-Hydroxy-TEMPO has been shown to alleviate lung injury by upregulating miR-212-5p, which in turn inhibits the SIRT6-HIF-1α signaling pathway.[16]

SIRT6-HIF-1α Signaling Pathway Inhibition by 4-Hydroxy-TEMPO

References

- 1. WO1997017327A1 - Hydrogen peroxide oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine and of a 4-acylamino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 2. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. TEMPO [organic-chemistry.org]

- 5. academic.oup.com [academic.oup.com]

- 6. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of 4-hydroxy-TEMPO, a low molecular weight superoxide dismutase mimic, on free radical toxicity in experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-hydroxy tempo improves mitochondrial and neurobehavioral deficits in experimental model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tempol | C9H18NO2 | CID 137994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. 4-Hydroxy-TEMPO, free radical, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tempone-H as a Spin Trap Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Tempone-H as a Spin Trap Agent

This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a hydroxylamine spin probe that serves as a highly effective spin trapping agent for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and peroxynitrite (ONOO⁻). The fundamental principle of its action lies in its oxidation by these transient, highly reactive radical species into a stable nitroxide radical, Tempone (1-oxy-2,2,6,6-tetramethyl-4-oxopiperidine). This stable paramagnetic product can then be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

The primary advantage of this compound is its high sensitivity in detecting peroxynitrite and superoxide radicals, which is reported to be approximately 10-fold higher than that of more conventional spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[1][2] This heightened sensitivity makes it a valuable tool for studying oxidative stress in both chemical and biological systems.

Mechanism of Action

The spin trapping mechanism of this compound involves a one-electron oxidation of the hydroxylamine group by a reactive oxygen species. This reaction converts the EPR-silent this compound into the EPR-active and significantly more stable nitroxide radical, Tempone. The intensity of the resulting EPR signal is directly proportional to the amount of the trapped radical, allowing for quantification.

Quantitative Data Presentation

The efficacy of a spin trap is determined by its reaction rate with specific radicals and the stability of the resulting adduct. The following tables summarize key quantitative data for this compound and provide a comparison with other commonly used spin traps.

| Reactive Species | Rate Constant (k) with this compound (M⁻¹s⁻¹) | Reference |

| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [1][2] |

| Superoxide (O₂⁻) | 1.2 x 10⁴ | [1][2] |

Table 1: Reaction Rate Constants of this compound with Reactive Oxygen Species.

| Spin Trap | Rate Constant (k) with Superoxide (O₂⁻) (M⁻¹s⁻¹) | Adduct Stability (Half-life) | Key Characteristics | Reference |

| This compound | 1.2 x 10⁴ | Stable nitroxide product | High sensitivity for O₂⁻ and ONOO⁻. | [1][2] |

| DMPO | 10 - 85 | Short (seconds to minutes) | Widely used, but adducts can be unstable and convert to other species. | |

| DEPMPO | 9.6 x 10³ | Longer than DMPO adducts | Forms more stable superoxide adducts compared to DMPO. | |

| BMPO | 7.7 x 10³ | Longer than DMPO adducts | Produces relatively stable superoxide adducts. |

Table 2: Comparative Data of Spin Traps for Superoxide Detection.

Experimental Protocols

The following provides a generalized methodology for the detection of cellular superoxide using this compound and EPR spectroscopy. Specific parameters may need to be optimized based on the experimental system.

Materials

-

This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine)

-

Cultured cells or isolated tissues

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

EPR spectrometer

-

Capillary tubes or flat cells for EPR measurements

-

(Optional) Superoxide dismutase (SOD) as a negative control

-

(Optional) Xanthine/Xanthine Oxidase as a positive control system

General Protocol for Cellular Superoxide Detection

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

For suspension cells, centrifuge and resuspend in a physiological buffer.

-

For adherent cells, experiments can be performed directly in the culture dish or cells can be scraped and resuspended.

-

-

Spin Trap Incubation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

-

Add this compound to the cell suspension or culture medium to a final concentration typically in the range of 0.1 to 1 mM. The optimal concentration should be determined empirically.

-

Incubate the cells with this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Sample Preparation for EPR:

-

Transfer the cell suspension containing this compound into an EPR capillary tube or a flat cell.

-

-

EPR Measurement:

-

Place the sample into the EPR spectrometer.

-

Record the EPR spectrum. Typical X-band EPR spectrometer settings for detecting nitroxide radicals are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1-2 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 0.1-0.3 s

-

Sweep Time: 60-120 s

-

-

The formation of the Tempone radical will result in a characteristic three-line EPR spectrum.

-

-

Data Analysis:

-

Quantify the EPR signal intensity by double integration of the first-derivative spectrum.

-

Compare the signal intensity of the sample to a standard of known concentration (e.g., a stable nitroxide like TEMPO) to determine the concentration of the trapped radicals.

-

Controls

-

Negative Control: To confirm that the detected signal is from superoxide, pre-incubate a parallel sample with superoxide dismutase (SOD) before adding this compound. SOD will scavenge superoxide, leading to a significant reduction in the EPR signal.

-

Positive Control: A cell-free system using xanthine and xanthine oxidase can be used to generate a known amount of superoxide and validate the spin trapping and detection methodology.

Signaling Pathways and Oxidative Stress

Disclaimer: The following diagram illustrates the general influence of reactive oxygen species (ROS) on the Nrf2 and NF-κB signaling pathways, which are critical in the cellular response to oxidative stress. Currently, there is a lack of direct scientific evidence specifically demonstrating that this compound modulates these pathways. The primary role of this compound documented in the literature is as a spin trap for the detection and quantification of ROS.

Reactive oxygen species are known to act as signaling molecules that can modulate various cellular pathways. Two key pathways that are responsive to redox state are the Keap1-Nrf2 and the NF-κB signaling pathways.

-

The Keap1-Nrf2 Pathway: Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby enhancing the cell's antioxidant capacity.

-

The NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. ROS can activate IκB kinase (IKK), which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, immunity, and cell survival.

Conclusion

This compound is a powerful and sensitive spin trap agent for the detection of superoxide and peroxynitrite radicals in a variety of research settings. Its ability to form a stable nitroxide radical upon reaction with these ROS makes it an invaluable tool for EPR-based studies of oxidative stress. While its primary application is in the quantification of these reactive species, the broader implications of oxidative stress on cellular signaling pathways highlight the importance of such precise measurement tools. Further research is warranted to explore any direct modulatory effects of this compound on cellular signaling cascades. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental considerations for the effective use of this compound in scientific research.

References

An In-depth Technical Guide to the Fundamental Principles of Tempone-H in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-hydroxy-TEMPO (Tempone-H or TEMPOL), a paramount spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy. It details the core principles of its application, methodologies for its use in detecting reactive oxygen species (ROS), and its role in assessing oxidative stress, which is critical in various fields, including drug development and redox biology.

Introduction to EPR Spectroscopy and Nitroxide Spin Probes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.[1][2] It is founded on the principle of the Zeeman effect, where the spin degeneracy of an unpaired electron is lifted by an external magnetic field, creating distinct energy levels. Transitions between these levels can be induced by applying microwave radiation, and the absorption of this radiation is what the EPR spectrometer measures.[3]

Nitroxide radicals, such as this compound, are highly versatile spin probes in EPR due to their stability and the sensitivity of their EPR spectra to the local microenvironment.[4] The unpaired electron in a nitroxide is primarily localized in the N-O bond. This electron's interaction with the nitrogen nucleus (¹⁴N, nuclear spin I=1) is the dominant feature of the EPR spectrum.[4]

The this compound Molecule: Structure and Core EPR Principles

This compound (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical. Its EPR spectrum is characterized by two key parameters: the g-factor and the hyperfine coupling constant (A) .

-

The g-factor: This dimensionless value is analogous to the chemical shift in NMR and is determined by the electron's local magnetic environment. Anisotropy in the g-factor (different values along different molecular axes, denoted gₓ, gᵧ, g₂) provides information about the electronic structure and orientation of the molecule.[5]

-

Hyperfine Coupling: This interaction arises from the coupling of the electron spin with the nuclear spin of the nearby ¹⁴N atom.[4] Because the ¹⁴N nucleus has three possible spin states (mₗ = +1, 0, -1), the EPR signal of a rapidly tumbling this compound molecule in a low-viscosity solution is split into three distinct, equally intense lines.[4] The spacing between these lines is the isotropic hyperfine coupling constant, aN.

The shape and parameters of the EPR spectrum are highly sensitive to the rotational motion of the this compound molecule and the polarity of its environment. In viscous solutions or frozen states, where molecular tumbling is slow or absent, the anisotropy of the g-factor and A-tensor becomes apparent, resulting in a broad, complex powder spectrum.[6][7]

Quantitative Data: EPR Parameters for this compound

The g-factor and hyperfine coupling constant (A) for this compound are dependent on the solvent and the physical state of the sample. The following table summarizes typical values derived from experimental data. Anisotropic values are typically measured in frozen solutions, while isotropic values are measured in liquids.

| Parameter | Condition | gₓ | gᵧ | g₂ | gᵢₛₒ | Aₓ (MHz) | Aᵧ (MHz) | A₂ (MHz) | aᵢₛₒ (G) | Reference(s) |

| Anisotropic | Frozen aq-DMSO solution | 2.0130 | 2.0120 | 2.0073 | - | 20.9 | 19.82 | 103.2 | - | [8] |

| Anisotropic | Frozen solution (general) | 2.0098 | 2.0062 | 2.0022 | - | 18.2 | 16.8 | 95.3 | - | [9] |

| Isotropic | Water | - | - | - | 2.0056 | - | - | - | 17.1 | [10] |

| Isotropic | Ethanol | - | - | - | 2.0057 | - | - | - | 15.9 | [10] |

| Isotropic | Toluene | - | - | - | 2.0061 | - | - | - | 14.7 | [10] |

Note: Hyperfine values are often reported in either Gauss (G) or Megahertz (MHz). 1 G ≈ 2.8025 MHz for g ≈ 2.

Experimental Protocols

This protocol outlines the basic steps for preparing a liquid or frozen sample of this compound for X-band EPR analysis.

Materials:

-

This compound (TEMPOL)

-

High-purity solvent (e.g., deionized water, ethanol, DMSO)[2]

-

EPR sample tubes (Clear Fused Quartz)[11]

-

Pipettes

-

Liquid nitrogen (for frozen samples)[12]

-

Parafilm or EPR tube caps

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent. A typical concentration for quantitative measurements is in the micromolar range (e.g., 10-100 µM).[13] For biological experiments, this is often prepared in a buffered solution like PBS containing a metal chelator such as DTPA (1 mM) to prevent redox cycling from trace metals.[14]

-

Sample Loading: Using a long-tipped pipette or syringe, carefully transfer the sample solution into a clean EPR tube.[15] Ensure a sufficient sample height for the spectrometer's resonator (typically 2-4 cm for X-band). Avoid introducing air bubbles.[2][11]

-

For Liquid Samples (Room Temperature):

-

Cap the EPR tube securely.

-

Center the sample within the EPR cavity for measurement.

-

-

For Frozen Samples (Low Temperature):

-

To create a clear glass upon freezing, especially for aqueous samples, add a cryoprotectant like glycerol (20-30% v/v).[15]

-

Freeze the sample by slowly lowering the EPR tube into liquid nitrogen. Start with the tip and lower it at approximately 1 mm/sec to prevent the tube from cracking due to solvent expansion.[11][12]

-

Once frozen, the sample can be transferred to the pre-cooled EPR cryostat.

-

This protocol uses the diamagnetic hydroxylamine precursor of this compound (referred to as this compound-H or a similar cyclic hydroxylamine like CMH) which is oxidized by superoxide to the EPR-detectable this compound nitroxide.[16][17]

Materials:

-

This compound hydroxylamine precursor (e.g., 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine)

-

Cellular suspension in appropriate buffer (e.g., Krebs-HEPES buffer)

-

Stimulant for ROS production (e.g., PMA for NADPH oxidase activation)

-

Superoxide dismutase (SOD) for control experiments

-

EPR spectrometer with a temperature controller

Procedure:

-

Sample Incubation: Resuspend cells to the desired concentration in buffer. Add the this compound hydroxylamine precursor to a final concentration of 25-500 µM.[16] Incubate for a set period (e.g., 15-30 minutes) at 37°C to allow for cellular uptake.

-

Stimulation: Add the ROS stimulant (if required) to initiate superoxide production.

-

EPR Measurement:

-

Transfer an aliquot (e.g., 50 µL) of the cell suspension into a capillary tube or flat cell suitable for aqueous samples.[18]

-

Place the sample in the EPR spectrometer, pre-set to 37°C.

-

Record the EPR spectrum. Typical X-band settings are: microwave frequency ~9.4 GHz, microwave power 4-20 mW, modulation frequency 100 kHz, modulation amplitude 1-2 G, and a sweep width of 60-100 G.[13][19]

-

-

Quantification: The rate of this compound formation is proportional to the rate of superoxide production. The signal intensity of the three-line spectrum is measured over time. Absolute quantification can be performed using a standard curve of known this compound concentrations.[13]

-

Control Experiment: Repeat the experiment in the presence of SOD, an enzyme that specifically scavenges superoxide. A significant reduction in the EPR signal intensity confirms that the detected radical formation is due to superoxide.[16]

Visualizing Workflows and Pathways with this compound

The utility of this compound in biological research often involves multi-step processes or its interaction within complex signaling pathways. These can be effectively visualized using diagrams.

The fundamental principle of using a hydroxylamine probe to detect ROS involves a chemical transformation that can be depicted as a simple workflow. The diamagnetic precursor becomes EPR-active only upon reacting with an oxidant like superoxide.

References

- 1. Frontiers | EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS [frontiersin.org]

- 2. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. g Anisotropy – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 6. acert.cornell.edu [acert.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. Resolution and characterization of confinement- and temperature-dependent dynamics in solvent phases that surround proteins in frozen aqueous solution by using spin-probe EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cce.caltech.edu [cce.caltech.edu]

- 12. acif.ucr.edu [acif.ucr.edu]

- 13. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]

- 16. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nanopartikel.info [nanopartikel.info]

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Tempone-H in Biological Buffers

For Immediate Release

In the intricate landscape of biomedical research and drug development, the utility of spin traps for detecting reactive oxygen species (ROS) is paramount. Among these, 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, commonly known as Tempone-H, has emerged as a crucial tool for quantifying superoxide and peroxynitrite radicals. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in commonly used biological buffers, offering essential data and protocols for researchers, scientists, and drug development professionals.

Core Concepts: Understanding this compound

This compound is a cell-permeable hydroxylamine that acts as a spin trap. In the presence of superoxide or peroxynitrite, it is oxidized to the stable nitroxide radical, Tempone, which can be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy. This reaction forms the basis of its application in studying oxidative stress in biological systems.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in experimental settings. While this compound is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous biological buffers is of primary interest for most applications.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent/Buffer | Concentration (mg/mL) | Molarity (mM) | Temperature (°C) | Notes |

| DMSO | 100 | 584 | Room Temperature | Ultrasonic assistance may be needed. |

| Water | Soluble | - | Room Temperature | The hydrochloride salt enhances aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Data not available | - | - | Expected to be readily soluble due to its hydrophilic nature. |

| Tris-HCl, pH 7.4 | Data not available | - | - | Expected to be readily soluble. |

| HEPES, pH 7.4 | Data not available | - | - | Expected to be readily soluble. |

| DMEM | Data not available | - | 37 | Assumed to be soluble for cell culture applications. |

| RPMI-1640 | Data not available | - | 37 | Assumed to be soluble for cell culture applications. |

Note: Specific quantitative solubility data in common biological buffers is not extensively published. The information provided is based on general chemical properties and available supplier data. Researchers are advised to determine the empirical solubility for their specific experimental conditions.

Stability of this compound in Biological Buffers

The stability of this compound is crucial for the accurate interpretation of experimental results. Degradation of the spin trap can lead to an underestimation of ROS production. The stability of this compound is influenced by several factors, including pH, temperature, and the composition of the buffer or medium.

Upon oxidation, this compound forms the stable nitroxide radical, Tempone. However, this compound itself can undergo degradation through pathways other than reaction with ROS. It is important to distinguish between the stability of the hydroxylamine (this compound) and the resulting nitroxide radical (Tempone). The nitroxide is known to undergo bioreduction back to the hydroxylamine by cellular antioxidants like ascorbate and glutathione.

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect on this compound Stability | Recommendations |

| pH | The stability of many organic molecules is pH-dependent. Extreme pH values can lead to hydrolysis or other degradation pathways. | Maintain the pH of the buffer within the physiological range (typically 7.2-7.4) for most biological experiments. |

| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Prepare fresh solutions of this compound before use and store stock solutions at -20°C or -80°C, protected from light. For experiments, maintain the temperature as required by the biological system. |

| Buffer Composition | Certain buffer components can potentially interact with and degrade this compound. | While specific interactions are not well-documented, using standard, high-purity biological buffers is recommended. |

| Presence of Metal Ions | Ferric (Fe³⁺) and cupric (Cu²⁺) ions are known to be effective oxidants of this compound. | Use metal-chelating agents like EDTA in buffers if metal ion contamination is a concern, unless it interferes with the experimental system. |

| Light | Exposure to light can induce photodegradation of some chemical compounds. | Store this compound solutions protected from light, for example, in amber vials or by wrapping containers in foil. |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of this compound Solubility in a Biological Buffer

This protocol outlines a method for determining the equilibrium solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4).

Materials:

-

This compound hydrochloride

-

Biological buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated quantitative assay method.

Procedure:

-

Prepare a supersaturated solution of this compound by adding an excess amount of the compound to a known volume of the biological buffer in a sealed vial.

-

Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the same biological buffer to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted supernatant using the analytical method.

-

Calculate the original concentration in the supernatant to determine the solubility.

Workflow for determining the equilibrium solubility of this compound.

Protocol 2: Monitoring this compound Stability by EPR Spectroscopy

This protocol describes a method to assess the stability of this compound in a biological buffer over time by monitoring its degradation, which can be observed as the spontaneous formation of the Tempone nitroxide radical.

Materials:

-

This compound hydrochloride

-

Biological buffer of interest (e.g., Tris-HCl, pH 7.4)

-

EPR spectrometer

-

Capillary tubes for EPR measurements

-

Incubator or water bath

Procedure:

-

Prepare a solution of this compound in the desired biological buffer at a known concentration (e.g., 1 mM).

-

Immediately after preparation (t=0), transfer an aliquot of the solution into an EPR capillary tube and acquire an EPR spectrum. This will serve as the baseline.

-

Incubate the remaining solution at a specific temperature (e.g., 25°C or 37°C), protected from light.

-

At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution, transfer to a capillary tube, and record the EPR spectrum.

-

Analyze the EPR spectra to quantify the signal intensity of the spontaneously formed Tempone nitroxide radical. The increase in the nitroxide signal over time indicates the degradation of this compound.

-

Plot the Tempone signal intensity as a function of time to determine the rate of degradation.

Experimental workflow for monitoring this compound stability using EPR.

Signaling Pathways and Logical Relationships

The primary role of this compound is in the detection of ROS, which are key players in numerous signaling pathways. The diagram below illustrates the logical relationship of this compound in detecting superoxide, a major ROS.

Logical pathway of superoxide detection by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in biological buffers. While specific quantitative data remains to be extensively published, the provided protocols offer a robust framework for researchers to determine these critical parameters within their own experimental contexts. A thorough understanding of these properties is essential for the accurate and effective use of this compound as a spin trap for reactive oxygen species in biomedical research.

Tempone-H as a superoxide dismutase (SOD) mimetic

An In-depth Technical Guide on Tempone-H as a Superoxide Dismutase (SOD) Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superoxide dismutase (SOD) mimetics are a class of synthetic compounds designed to replicate the catalytic activity of the endogenous SOD enzyme, which plays a crucial role in mitigating oxidative stress by converting superoxide radicals into less harmful species. This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) has emerged as a significant low-molecular-weight, membrane-permeable SOD mimetic. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative kinetic data, and the experimental protocols used to characterize its SOD-like activity. The document includes structured data tables for comparative analysis and visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Superoxide Dismutase Mimetics and this compound

Reactive oxygen species (ROS) are natural byproducts of aerobic metabolism.[1] While essential for signaling processes, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including inflammatory diseases, cancer, and neurodegeneration.[1] The superoxide radical (O₂⁻) is a primary ROS, and the first line of enzymatic defense against it is the superoxide dismutase (SOD) enzyme family.[2] SODs catalyze the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1]

However, the therapeutic application of the native SOD enzyme is limited by its large molecular size, immunogenicity, and poor pharmacokinetic profile.[3][4] This has driven the development of small, synthetic SOD mimetics.[1] These compounds, often based on manganese, iron, or copper complexes, offer improved stability, longer half-lives, and better cell permeability.[1][5]

This compound is a hydroxylamine derivative of the stable nitroxide Tempone.[6] It belongs to the class of non-metallic, nitroxide-based SOD mimetics.[2] Due to its low molecular weight and ability to cross biological membranes, it has been widely investigated as a potent antioxidant and radical scavenger in various chemical and biological systems.[3][7][8]

Mechanism of Action: The Catalytic Cycle

This compound functions as a superoxide dismutase mimetic through a redox-cycling mechanism. The core of its activity involves its oxidation by a superoxide radical to form the stable nitroxide radical, Tempone. Subsequently, Tempone is reduced back to this compound by another superoxide radical, completing a catalytic cycle.

The two primary reactions in this cycle are:

-

Oxidation of this compound: this compound reacts with a superoxide radical (O₂⁻), donating an electron and a proton (or a hydrogen atom) to become the nitroxide radical, Tempone, while the superoxide is converted to hydrogen peroxide (H₂O₂).[6] this compound + O₂⁻ + H⁺ → Tempone + H₂O₂

-

Reduction of Tempone: The resulting nitroxide, Tempone, then reacts with a second superoxide radical. In this step, Tempone is reduced back to its hydroxylamine form (this compound), and the superoxide is converted to molecular oxygen (O₂).[9] Tempone + O₂⁻ → this compound + O₂ (This reaction regenerates the active form)

This catalytic process allows a single molecule of this compound to neutralize multiple superoxide radicals. It's important to note that while this compound is a hydroxylamine, its antioxidant and SOD-mimetic activity is intrinsically linked to its cycling with the nitroxide form, Tempone.[10]

Caption: Catalytic cycle of this compound as a superoxide dismutase mimetic.

Quantitative Data: Reaction Kinetics

The efficacy of an SOD mimetic is determined by its reaction rate constant with superoxide. This compound has been shown to react efficiently with superoxide and other reactive species. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Rate Constants of this compound and Related Compounds with Superoxide.

| Compound | Rate Constant (k) with O₂⁻ (M⁻¹s⁻¹) | pH | Reference |

| This compound | 1.2 x 10⁴ | Not Specified | [6] |

| TEMPO | 7 x 10⁴ - 1.2 x 10⁵ | 7.8 | [9] |

| TEMPOL | 7 x 10⁴ - 1.2 x 10⁵ | 7.8 | [9] |

| CP-H | 3.2 x 10³ | Not Specified | [11] |

| DMPO | 10 | 7.8 | [12] |

Table 2: Reaction Rate Constants of this compound with Other Reactive Species.

| Reactive Species | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [6] |

| Peroxyl Radicals (ROO•) | Studied, but rate constant not specified | [6] |

Signaling Pathway Intervention

By scavenging superoxide radicals, this compound acts upstream of various deleterious signaling pathways initiated by oxidative stress. Superoxide and its downstream products can activate pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13] this compound can mitigate the activation of these pathways, thereby reducing inflammation.

Caption: this compound intervention in the superoxide-mediated inflammatory pathway.

Experimental Protocols

Assessing the SOD-mimetic activity of this compound requires specific and reliable experimental methods. The two most common approaches are indirect biochemical assays and direct measurement via Electron Spin Resonance (ESR).

Protocol: Indirect SOD Activity Assay (NBT Reduction Method)

This colorimetric assay measures SOD activity by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[14][15]

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT)

-

This compound solution

-

Phosphate buffer (e.g., 50 mM, pH 7.8)

-

96-well microplate

-

Microplate reader (absorbance at 560 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Xanthine in the phosphate buffer.

-

Prepare a stock solution of NBT in the phosphate buffer.

-

Prepare serial dilutions of this compound in the phosphate buffer.

-

Prepare Xanthine Oxidase solution in cold buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Xanthine solution

-

NBT solution

-

Sample (either this compound dilution or control buffer)

-

-

-

Initiate Reaction:

-

Add Xanthine Oxidase solution to each well to start the superoxide generation.

-

-

Incubation:

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

-

Measurement:

-

Read the absorbance at 560 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition of NBT reduction is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The concentration of this compound that causes 50% inhibition (IC50) can be determined to quantify its SOD-like activity.

-

Protocol: Direct Superoxide Scavenging Assay (ESR Spin Trapping)

This method provides direct evidence of superoxide scavenging by measuring the formation of the stable Tempone nitroxide radical.[6]

Materials:

-

This compound

-

Superoxide generating system (e.g., hypoxanthine/xanthine oxidase)

-

Phosphate buffer (pH 7.4), often containing a metal chelator like DTPA.

-

ESR spectrometer

-

Capillary tubes

Procedure:

-

Sample Preparation:

-

Prepare a reaction mixture in a small tube containing the phosphate buffer, hypoxanthine, and this compound.

-

-

Reaction Initiation:

-

Add xanthine oxidase to the mixture to initiate superoxide production.

-

-

ESR Measurement:

-

Immediately draw the reaction mixture into a capillary tube.

-

Place the capillary tube into the cavity of the ESR spectrometer.

-

-

Data Acquisition:

-

Record the ESR spectrum. The formation of the Tempone radical will produce a characteristic triplet signal.

-

-

Quantification:

-

The intensity of the triplet signal is directly proportional to the amount of superoxide that has reacted with this compound. By comparing the signal intensity to a standard (e.g., a known concentration of Tempone), the amount of scavenged superoxide can be quantified.

-

Caption: General experimental workflow for the NBT-based SOD activity assay.

Conclusion

This compound is a well-characterized SOD mimetic that offers significant potential as a research tool and a therapeutic agent. Its ability to catalytically scavenge superoxide radicals, coupled with its favorable physicochemical properties, makes it an effective modulator of oxidative stress. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to investigate and utilize this compound in their work. Further preclinical and clinical studies are warranted to fully explore its therapeutic applications in diseases underpinned by oxidative damage.

References

- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]

- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential Therapeutic Applications of MnSODs and SOD-Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tempol, a Superoxide Dismutase Mimetic Agent, Inhibits Superoxide Anion-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superoxide reaction with nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple method for clinical assay of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Nitroxide Radicals: A Focus on Tempone-H

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroxide radicals, a class of stable organic free radicals, have garnered significant attention for their potent antioxidant properties. Among these, 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (Tempone-H) stands out for its efficacy in scavenging a variety of reactive oxygen species (ROS) and its potential therapeutic applications in oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of nitroxide radicals, with a specific focus on this compound. It delves into the quantitative aspects of their antioxidant activity, details the experimental protocols for their evaluation, and explores the modulation of key signaling pathways involved in the cellular response to oxidative stress. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Core Antioxidant Mechanisms of Nitroxide Radicals

The antioxidant activity of nitroxide radicals, including this compound, is multifaceted and primarily revolves around their ability to participate in redox cycling reactions. Unlike classical antioxidants that are consumed during the scavenging process, nitroxides can act catalytically.

2.1 Direct Scavenging of Reactive Oxygen Species (ROS)

This compound is the reduced hydroxylamine form of the nitroxide radical Tempone. It readily reacts with and detoxifies a range of harmful ROS. Upon reaction with an oxidizing radical, this compound is oxidized to its corresponding stable nitroxide radical, Tempone.[1][2] This nitroxide can then further react with other radicals, effectively terminating radical chain reactions.

Key reactions include:

-

Reaction with Superoxide Radical (O₂⁻•): this compound reacts with superoxide radicals, a key player in oxidative stress. The rate constant for the reaction of this compound with superoxide is approximately 1.2 x 10⁴ M⁻¹s⁻¹.[2]

-

Reaction with Peroxynitrite (ONOO⁻): this compound is highly reactive towards peroxynitrite, a potent and damaging oxidant formed from the reaction of superoxide and nitric oxide. The rate constant for this reaction is exceptionally high, around 6 x 10⁹ M⁻¹s⁻¹.[2]

-

Reaction with Peroxyl Radicals (ROO•): Nitroxides can effectively scavenge peroxyl radicals, which are involved in lipid peroxidation, a major pathway of cellular damage.

2.2 Superoxide Dismutase (SOD) Mimetic Activity

2.3 Redox Cycling and Regeneration

The antioxidant prowess of nitroxides is significantly enhanced by their ability to undergo redox cycling. The nitroxide radical can be reduced back to its hydroxylamine form (e.g., Tempone to this compound) by cellular reductants such as ascorbate (Vitamin C). This regeneration allows a single nitroxide molecule to scavenge multiple radical species, amplifying its antioxidant capacity.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data on the antioxidant properties of this compound and related nitroxide radicals.

Table 1: Reaction Rate Constants of this compound with Reactive Oxygen Species

| Reactive Oxygen Species | Rate Constant (M⁻¹s⁻¹) | Reference |

| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [2] |

| Superoxide (O₂⁻•) | 1.2 x 10⁴ | [2] |

Table 2: Comparative IC₅₀ Values of Nitroxides and Standard Antioxidants in DPPH and ABTS Assays

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |

| Tempol | Not widely reported | Not widely reported | - |

| Tempone | Not widely reported | Not widely reported | - |

| Ascorbic Acid | ~5 | ~2 | [4][5] |

| Trolox | ~4 | ~3 | [5] |

Note: Specific IC₅₀ values for this compound in standard antioxidant assays like DPPH and ABTS are not extensively reported in the reviewed literature. The provided values for ascorbic acid and Trolox are for comparative purposes and can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of nitroxide radicals like this compound.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

4.2 Superoxide Dismutase (SOD) Mimic Activity Assay

-

Principle: This assay measures the ability of a compound to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c) by superoxide radicals generated by a chemical or enzymatic system (e.g., xanthine/xanthine oxidase).

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.8)

-

Xanthine solution

-

Xanthine oxidase solution

-

NBT or Cytochrome c solution

-

Test compound (this compound)

-

Native SOD enzyme (as a positive control)

-

-

Procedure (NBT-based assay):

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

-

Add various concentrations of the test compound or native SOD to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific time.

-

Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 560 nm).

-

The percentage of inhibition of NBT reduction is calculated, and the IC₅₀ value is determined.

-

4.3 Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) induced by a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH).

-

Materials:

-

Human cell line (e.g., HepG2 or Caco-2)

-

Cell culture medium

-

DCFH-DA solution

-

AAPH solution

-

Test compound (this compound)

-

Quercetin (as a positive control)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Wash the cells and incubate them with the test compound and DCFH-DA.

-

After an incubation period, wash the cells to remove the extracellular compound and probe.

-

Add AAPH to induce oxidative stress.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

The antioxidant activity is determined by the reduction in fluorescence in the presence of the test compound compared to the control.

-

Modulation of Signaling Pathways

The antioxidant effects of nitroxide radicals extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that govern the cellular response to oxidative stress.

5.1 Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, leading to their upregulation. While direct evidence for this compound is still emerging, other antioxidant compounds have been shown to activate the Nrf2 pathway, suggesting a potential mechanism for nitroxides to enhance endogenous antioxidant defenses.[6][7][8]

5.2 NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory cytokines. Some studies suggest that nitroxides like Tempol can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects in addition to their antioxidant properties.[9][10] This inhibition may occur through the prevention of IκBα degradation, a critical step in NF-κB activation.

5.3 MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, such as p38 and JNK, which can lead to cellular damage and apoptosis. The ability of nitroxides to modulate MAPK signaling is an area of active research, with some evidence suggesting they can attenuate the activation of pro-apoptotic MAPK pathways.[11][12]

Preclinical and Clinical Applications

The potent antioxidant and cytoprotective effects of nitroxide radicals have led to their investigation in a variety of preclinical models of diseases associated with oxidative stress. While much of the research has focused on the parent compound Tempol, the findings are highly relevant to this compound.

-

Radioprotection: Nitroxides have shown significant promise as radioprotectors, mitigating damage to normal tissues during radiation therapy without protecting tumor cells.[13][14]

-

Neuroprotection: In models of stroke and neurodegenerative diseases, nitroxides have demonstrated neuroprotective effects by reducing oxidative damage and inflammation in the brain.[15][16]

-

Ischemia-Reperfusion Injury: The damage that occurs when blood flow is restored to ischemic tissue is largely mediated by a burst of ROS. Nitroxides have been shown to be effective in reducing ischemia-reperfusion injury in various organs, including the heart and brain.[15][17]

-

Cardiovascular Diseases: The antioxidant and anti-inflammatory properties of nitroxides make them attractive candidates for the treatment of cardiovascular diseases where oxidative stress plays a key pathogenic role.[18][19]

Currently, the clinical translation of nitroxide-based therapies is an active area of research, with several compounds undergoing investigation for various indications.

Conclusion

This compound and other nitroxide radicals represent a unique and promising class of antioxidants with a catalytic mechanism of action that sets them apart from traditional scavengers. Their ability to detoxify a broad spectrum of reactive oxygen species, mimic the activity of SOD, and modulate key cellular signaling pathways underscores their therapeutic potential in a wide range of diseases underpinned by oxidative stress. This technical guide provides a foundational understanding of their antioxidant properties, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the capabilities of these remarkable molecules. Further research is warranted to fully elucidate the specific mechanisms of action of this compound in various pathological contexts and to advance its development towards clinical applications.

References

- 1. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. NFκB promotes oxidative stress-induced necrosis and ischemia/reperfusion injury by inhibiting Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustained Oxidative Stress Inhibits NF-κB Activation Partially via Inactivating the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sustained oxidative stress inhibits NF-kappaB activation partially via inactivating the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extracellular histones trigger oxidative stress-dependent induction of the NF-kB/CAM pathway via TLR4 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combating Ischemia-Reperfusion Injury with Micronutrients and Natural Compounds during Solid Organ Transplantation: Data of Clinical Trials and Lessons of Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Renal Ischemia/Reperfusion Early Induces Myostatin and PCSK9 Expression in Rat Kidneys and HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BML-111 treatment prevents cardiac apoptosis and oxidative stress in a mouse model of autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Tempone-H in Electron Paramagnetic Resonance

An authoritative guide for researchers and drug development professionals on the application of Tempone-H in Electron Paramagnetic Resonance (EPR) for the quantitative analysis of radical species.

Introduction

This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a hydroxylamine spin probe widely utilized in Electron Paramagnetic Resonance (EPR) spectroscopy. It is a cell-permeable molecule that acts as a potent spin trap for quantifying reactive oxygen species (ROS), particularly superoxide (O₂•⁻) and peroxynitrite, in both chemical and biological systems.[1][2] The fundamental principle of its application lies in its oxidation by these radical species into the stable nitroxide radical, Tempone (2,2,6,6-tetramethyl-4-oxo-piperidinoxyl).[3][4] The resulting Tempone radical is paramagnetic and produces a characteristic three-line EPR spectrum, the intensity of which is proportional to the concentration of the trapped radical species.[4][5] This method offers a sensitivity that is approximately 10-fold higher than conventional spin traps like DMPO or TMIO for detecting superoxide.[1][2]

Key Features of this compound:

-

High Reactivity: this compound reacts rapidly with superoxide and peroxynitrite radicals.[1]

-

Cell Permeability: Its ability to cross cell membranes allows for the detection of intracellular ROS.[6]

-

Stable Product: The resulting Tempone nitroxide is a stable radical, facilitating reliable quantification by EPR.[3]

-

Quantitative Analysis: The intensity of the Tempone EPR signal provides a quantitative measure of radical formation.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for use in both cell-free and cellular assays.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), high purity

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a 100 mM stock solution of this compound by dissolving it in high-purity DMSO. For experiments sensitive to DMSO, PBS can be used as an alternative solvent.

-

Vortex the solution thoroughly to ensure the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), ensuring they are protected from light.[2]

Protocol 2: Superoxide Detection in Cell-Free Systems

This protocol is designed for the quantification of superoxide generated by enzymatic or chemical reactions.

Materials:

-

This compound stock solution (100 mM)

-

Superoxide generating system (e.g., xanthine and xanthine oxidase)

-

Reaction buffer (e.g., PBS with 1 mM DTPA)

-

EPR spectrometer and associated capillaries

-

Superoxide dismutase (SOD) for control experiments

Procedure:

-

Prepare a reaction mixture in the reaction buffer containing the superoxide generating system (e.g., 50 µM xanthine and 1 mU/ml xanthine oxidase).

-

Add this compound to the reaction mixture to a final concentration of 1-2 mM.[3]

-

Immediately transfer the solution to a gas-permeable EPR capillary tube.

-

Place the capillary into the EPR spectrometer cavity and begin spectral acquisition immediately.

-

Monitor the time-dependent increase in the amplitude of the Tempone EPR signal to determine the rate of superoxide production.

-

Control: To confirm the specificity of the signal to superoxide, perform a parallel experiment where SOD (e.g., 300 U/mL) is added to the reaction mixture before the addition of this compound. A significant reduction or complete abolition of the EPR signal confirms superoxide detection.[5][7]

Protocol 3: Intracellular Superoxide Detection in Cultured Cells

This protocol details the measurement of superoxide produced within living cells.

Materials:

-

Cultured cells (e.g., macrophages, endothelial cells)

-

This compound stock solution (100 mM)

-

Cell culture medium (serum-free for incubation)

-

Stimulant for oxidative stress (e.g., phorbol 12-myristate 13-acetate - PMA)[5]

-

Ice-cold PBS

-

Cell scraper and centrifuge

-

EPR spectrometer

Procedure:

-

Seed and culture cells to the desired confluency.

-

Replace the culture medium with serum-free medium containing 0.5-1 mM this compound.

-